molecular formula C14H11BrN4O B5671993 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-bromophenyl)acetamide

2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-bromophenyl)acetamide

Cat. No. B5671993
M. Wt: 331.17 g/mol
InChI Key: QQOJQIZUMOMIQW-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-bromophenyl)acetamide is a chemical compound that combines a benzotriazole moiety with a bromophenyl group through an acetamide linker. Such compounds are of interest in the development of new materials and pharmaceutical agents due to their unique chemical and physical properties. The interest in this compound lies in its potential applications in various fields, including materials science and pharmaceutical research, despite the request to exclude direct applications.

Synthesis Analysis

The synthesis of related benzotriazole and phenylacetamide derivatives involves multiple steps, including acetylation, bromination, and condensation reactions. For instance, derivatives of benzotriazole substituted phenylacetamides have been synthesized through reactions involving intermediate formation and subsequent functional group transformations, showcasing the complexity and versatility of synthetic routes for such compounds (Jamkhandi & Disouza, 2012).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including those similar to the compound of interest, often features intramolecular hydrogen bonding and specific geometric arrangements that influence their chemical reactivity and physical properties. For example, studies on related compounds have highlighted the importance of intramolecular interactions and the spatial arrangement of functional groups in determining their stability and reactivity (Boechat et al., 2011).

Chemical Reactions and Properties

Benzotriazole compounds are known for their versatility in chemical reactions, serving as precursors for various functionalized derivatives. They can undergo reactions such as nucleophilic substitution, addition, and cyclization, leading to a wide range of chemical entities with diverse properties. The presence of the bromophenyl group further enhances the reactivity, allowing for selective modifications and the introduction of additional functional groups.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are significantly influenced by their molecular arrangement and intermolecular forces. For example, the crystalline structure analysis of similar acetamide derivatives has revealed specific patterns of hydrogen bonding and molecular packing, which are crucial for understanding their physical behavior and stability (Xiao et al., 2009).

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c15-10-5-7-11(8-6-10)16-14(20)9-19-13-4-2-1-3-12(13)17-18-19/h1-8H,9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOJQIZUMOMIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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